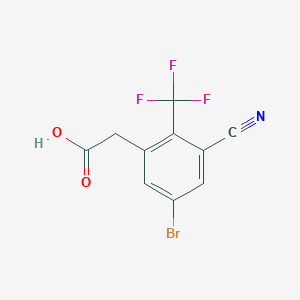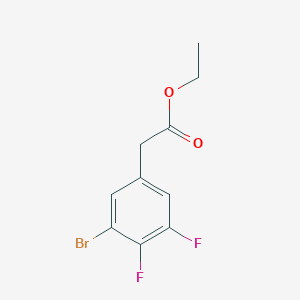
Methyl 3-bromo-4-cyano-2-(trifluoromethyl)benzoate
Vue d'ensemble
Description
Methyl 3-bromo-4-cyano-2-(trifluoromethyl)benzoate: is a versatile organic compound characterized by the presence of bromine, cyano, and trifluoromethyl groups on a benzene ring, which is esterified with methanol. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Cyanation: The compound can be synthesized through a multi-step process starting with the halogenation of a suitable precursor, followed by cyanation. For example, 3-bromobenzotrifluoride can be nitrated to introduce the cyano group.
Esterification: The final step involves esterification with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process, where each step is carefully controlled to ensure high yield and purity.
Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and improve the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the cyano group to a carboxylic acid.
Reduction: Reduction reactions can be performed to convert the cyano group to an amine.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-bromo-4-cyano-2-(trifluoromethyl)benzoic acid.
Reduction: 3-bromo-4-aminomethyl-2-(trifluoromethyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive compounds, potentially influencing biological pathways. Medicine: The compound's derivatives are explored for their therapeutic potential, including anti-inflammatory and anticancer properties. Industry: It is utilized in the development of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets, primarily involving the cyano and trifluoromethyl groups. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and the derivatives involved.
Comparaison Avec Des Composés Similaires
Methyl 3-chloro-4-cyano-2-(trifluoromethyl)benzoate
Methyl 3-bromo-4-fluoro-2-(trifluoromethyl)benzoate
Methyl 3-bromo-4-methoxy-2-(trifluoromethyl)benzoate
Uniqueness: Methyl 3-bromo-4-cyano-2-(trifluoromethyl)benzoate stands out due to its combination of bromine and cyano groups, which offer distinct reactivity patterns compared to its analogs. This unique combination allows for a broader range of chemical transformations and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
methyl 3-bromo-4-cyano-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO2/c1-17-9(16)6-3-2-5(4-15)8(11)7(6)10(12,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZAOFILDWRTSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)C#N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















